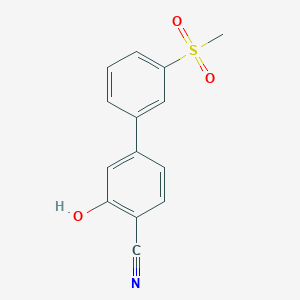
5-(3-Carboxy-4-chlorophenyl)-3-cyanophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Carboxy-4-chlorophenyl)-3-cyanophenol, 95% (5-CPCPC-95) is an organic compound belonging to the group of phenols. It is a white crystalline solid with a melting point of 95-97°C, and is soluble in water. 5-CPCPC-95 is a versatile compound with a wide range of applications in scientific research. It is used in synthesis, as a reagent in biochemical and physiological studies, and as a catalyst in lab experiments.
Applications De Recherche Scientifique
5-(3-Carboxy-4-chlorophenyl)-3-cyanophenol, 95% is used in a variety of scientific research applications. It is used as a reagent in biochemical and physiological studies, as a catalyst in lab experiments, and as a starting material in organic synthesis. It is also used as a fluorescent dye in studies of cell structure and as a marker for protein-protein interactions.
Mécanisme D'action
The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-3-cyanophenol, 95% is not yet fully understood. However, it is known that it can act as an electron-transfer agent, binding to proteins and other molecules and facilitating the transfer of electrons between them. It can also act as a catalyst, accelerating the rate of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-4-chlorophenyl)-3-cyanophenol, 95% have not been fully studied. However, it is known that it can bind to proteins and other molecules and facilitate the transfer of electrons between them. It can also act as a catalyst, accelerating the rate of chemical reactions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-Carboxy-4-chlorophenyl)-3-cyanophenol, 95% in lab experiments include its high purity (95%) and its ability to act as an electron-transfer agent and a catalyst. Its limitations include its relatively high cost and the fact that its mechanism of action is not yet fully understood.
Orientations Futures
For research on 5-(3-Carboxy-4-chlorophenyl)-3-cyanophenol, 95% include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in various scientific research fields. Additionally, research should be conducted to identify more cost-effective synthesis methods and to develop new applications for 5-(3-Carboxy-4-chlorophenyl)-3-cyanophenol, 95%.
Méthodes De Synthèse
5-(3-Carboxy-4-chlorophenyl)-3-cyanophenol, 95% is synthesized by the reaction of 5-chloro-3-hydroxybenzoic acid and 3-cyanophenol in the presence of a base. The reaction is carried out at a temperature of 120°C for 1 hour in an inert atmosphere. The resulting product is a white crystalline solid with a purity of 95%.
Propriétés
IUPAC Name |
2-chloro-5-(3-cyano-5-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-13-2-1-9(6-12(13)14(18)19)10-3-8(7-16)4-11(17)5-10/h1-6,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLIMLZFROXASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C#N)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684954 |
Source


|
| Record name | 4-Chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxy-4-chlorophenyl)-3-cyanophenol | |
CAS RN |
1261968-81-3 |
Source


|
| Record name | 4-Chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377053.png)

